

Application Note & Protocols: A Validated Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide

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Compound of Interest

Compound Name:	2-Hydroxy-N-methyl-N-phenylacetamide
CAS No.:	42404-09-1
Cat. No.:	B1599024

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Introduction

2-Hydroxy-N-methyl-N-phenylacetamide is a valuable chemical intermediate in the development of novel pharmaceuticals and fine chemicals. Its structure, featuring a tertiary amide and a primary alcohol, offers multiple points for further functionalization. While the synthesis of α -hydroxy amides is of significant interest, developing practical and high-yielding protocols can be challenging.^{[1][2]}

This document provides a comprehensive, validated, two-step protocol for the synthesis of **2-Hydroxy-N-methyl-N-phenylacetamide**. The presented pathway has been designed for efficiency, reliability, and scalability, starting from readily available commercial precursors.

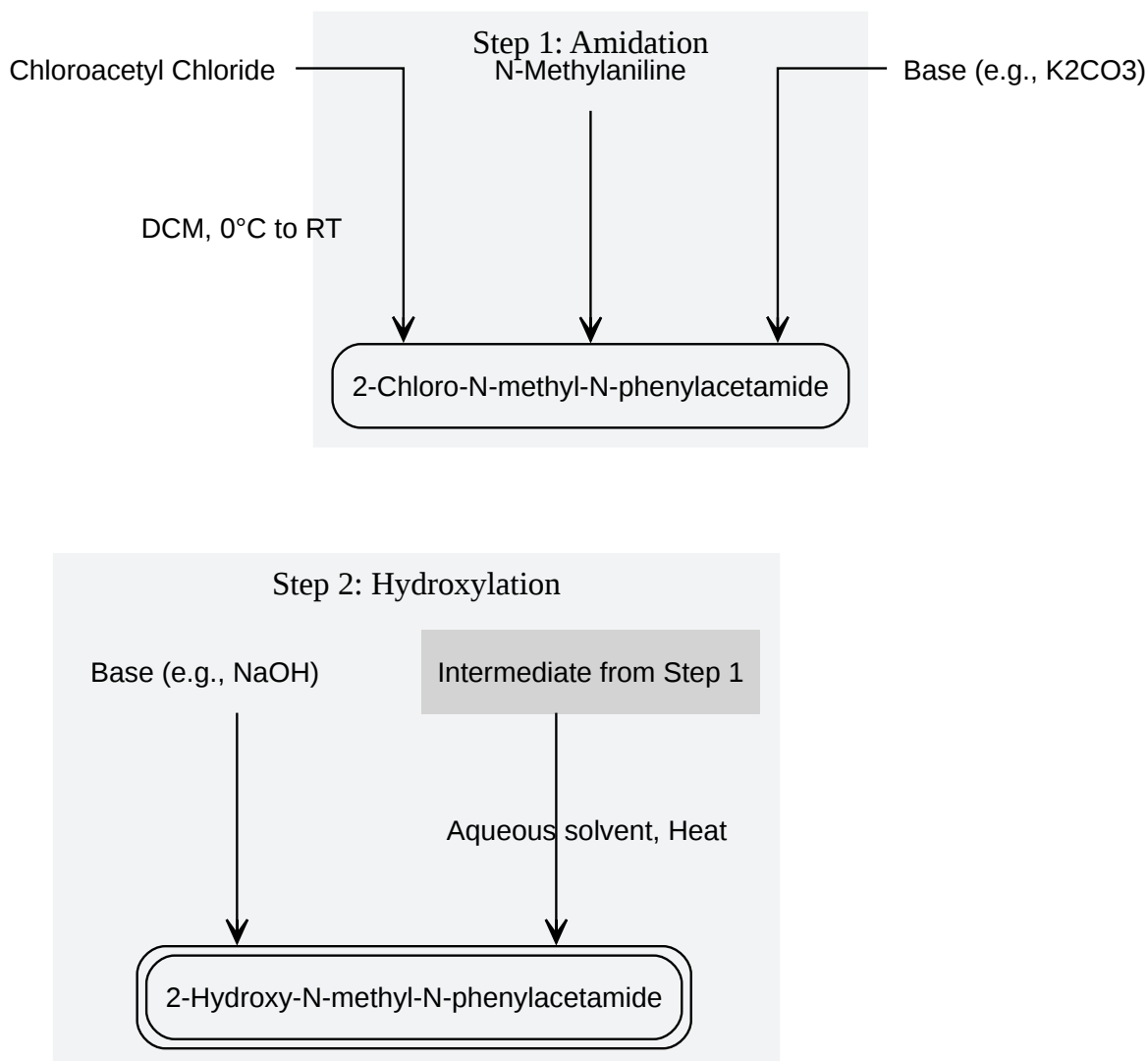
A Note on the Synthetic Precursor: The specified topic requests a synthesis from phenylacetic acid. However, converting phenylacetic acid (a C8 compound with a phenyl group on the acetyl moiety) to **2-Hydroxy-N-methyl-N-phenylacetamide** (a C9 compound with no phenyl group on the acetyl moiety, see PubChem CID 5743477^[3]) is not synthetically feasible as it would

require C-C bond cleavage and rearrangement. The most logical and direct synthetic route proceeds from a C2 electrophile. Therefore, this guide details the authoritative synthesis starting from chloroacetyl chloride, a standard and efficient approach to the target molecule's backbone.

Part 1: Recommended Two-Step Synthetic Pathway

The optimized synthesis proceeds in two distinct steps: (1) Formation of a 2-chloro-N-methyl-N-phenylacetamide intermediate via nucleophilic acyl substitution, and (2) Subsequent nucleophilic substitution of the α -chloro group with a hydroxyl group to yield the final product.

Overall Reaction Scheme



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Caption: Overall two-step synthesis workflow.

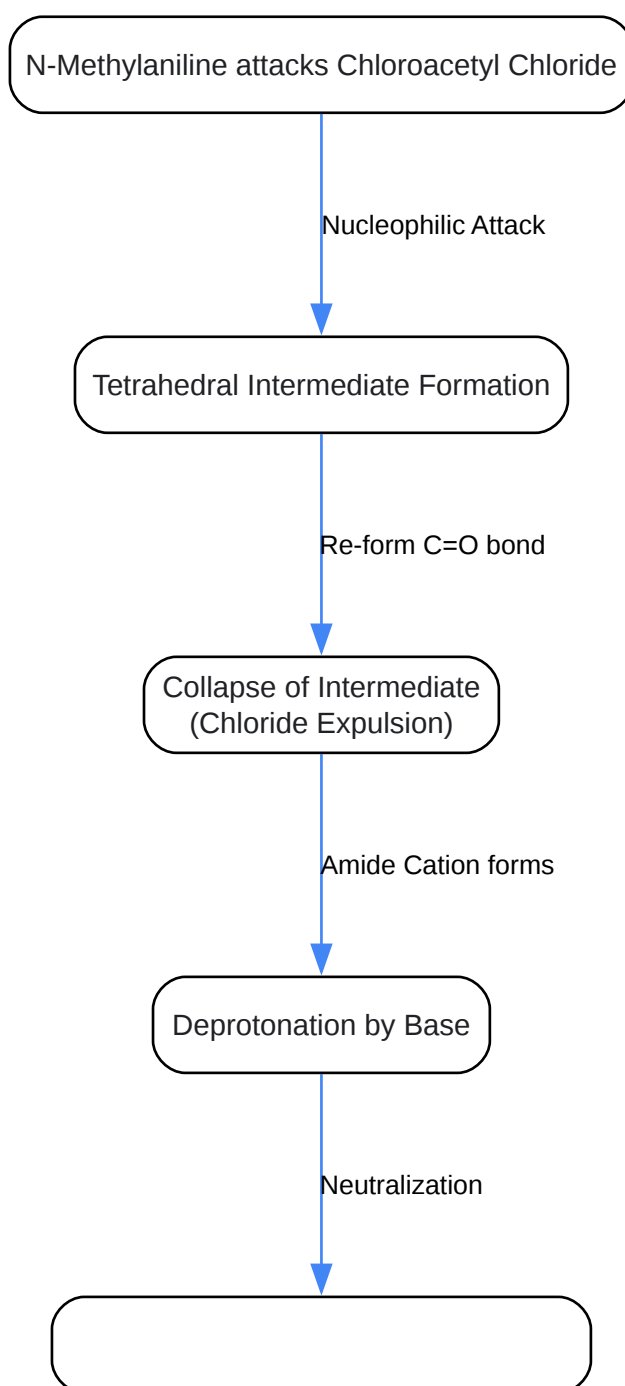
Scientific Rationale and Mechanistic Insight

Step 1: Amide Formation from Acyl Chloride

The first step involves the reaction of an acid chloride with a secondary amine, a classic and highly efficient method for forming amide bonds.[4] Chloroacetyl chloride is chosen as the

electrophile due to its high reactivity. The lone pair on the nitrogen of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group.[5]

A base, such as potassium carbonate or triethylamine, is crucial in this reaction. It serves to neutralize the hydrogen chloride (HCl) byproduct that is generated, preventing it from protonating the N-methylaniline starting material and rendering it non-nucleophilic.[4]



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Caption: Logical flow of the amidation mechanism.

Step 2: Nucleophilic Aliphatic Substitution (Hydroxylation)

The second step transforms the α -chloro amide intermediate into the desired α -hydroxy amide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxide ion (OH^-), a potent nucleophile, attacks the carbon atom bearing the chlorine atom (the α -carbon). This attack occurs from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the center were chiral. The carbon-chlorine bond breaks simultaneously as the carbon-oxygen bond forms, displacing the chloride ion.

The choice of reaction conditions, such as solvent and temperature, is critical to favor substitution over potential side reactions like elimination. Given the structure of the substrate, elimination is not a significant competing pathway. The use of an aqueous solvent system ensures a sufficient concentration of the hydroxide nucleophile.

Part 2: Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Chloroacetyl chloride is highly corrosive and lachrymatory. N-methylaniline is toxic. Handle all reagents with care and consult their respective Safety Data Sheets (SDS) before use.

Protocol 2.1: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide (Intermediate 1)

This protocol is adapted from established procedures for the synthesis of related N-substituted chloroacetamides.^[6]

Materials and Reagents

Reagent/Material	M.W. (g/mol)	Quantity	Moles (mmol)	Notes
N-Methylaniline	107.15	5.36 g (5.4 mL)	50.0	Reagent grade
Chloroacetyl Chloride	112.94	6.21 g (4.3 mL)	55.0	Corrosive, lachrymator
Potassium Carbonate (K ₂ CO ₃)	138.21	10.37 g	75.0	Anhydrous, finely powdered
Dichloromethane (DCM)	84.93	100 mL	-	Anhydrous
Deionized Water	18.02	100 mL	-	For workup
Brine (Saturated NaCl)	-	50 mL	-	For workup
Anhydrous MgSO ₄ /Na ₂ SO ₄	-	~5 g	-	Drying agent

Procedure

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (50.0 mmol) and anhydrous dichloromethane (100 mL).
- **Addition of Base:** Add powdered potassium carbonate (75.0 mmol) to the solution.
- **Cooling:** Place the flask in an ice-water bath and stir the suspension for 15 minutes, allowing the temperature to reach 0-5 °C.
- **Addition of Acyl Chloride:** Add chloroacetyl chloride (55.0 mmol) dropwise to the cold, stirred suspension over 20-30 minutes using a dropping funnel. Causality: A slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.[4]
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase until the N-methylaniline spot has been consumed.
- **Workup - Quenching:** Upon completion, carefully pour the reaction mixture into 100 mL of cold deionized water in a separatory funnel.
- **Workup - Extraction:** Shake the funnel, release the pressure, and separate the layers. Extract the aqueous layer with an additional portion of DCM (2 x 30 mL).
- **Workup - Washing:** Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Causality: The water wash removes residual potassium salts, and the brine wash helps to break any emulsions and begins the drying process.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield off-white crystals.[6]

Expected Results: The expected yield is typically in the range of 85-95%. The melting point should be approximately 74-77 °C.[7]

Protocol 2.2: Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide (Final Product)

Materials and Reagents

Reagent/Material	M.W. (g/mol)	Quantity	Moles (mmol)	Notes
2-Chloro-N-methyl-N-phenylacetamide	183.64	7.35 g	40.0	From Protocol 2.1
Sodium Hydroxide (NaOH)	40.00	2.40 g	60.0	Reagent grade
Water/Dioxane (1:1 mixture)	-	80 mL	-	Solvent system
Hydrochloric Acid (1M HCl)	-	As needed	-	For neutralization
Ethyl Acetate	88.11	150 mL	-	For extraction
Brine (Saturated NaCl)	-	50 mL	-	For workup
Anhydrous Na ₂ SO ₄	-	~5 g	-	Drying agent

Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 2-Chloro-N-methyl-N-phenylacetamide (40.0 mmol) in 80 mL of a 1:1 water/dioxane solvent mixture. **Causality:**Dioxane is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous reaction medium.
- **Addition of Base:** Add sodium hydroxide (60.0 mmol) to the solution and equip the flask with a reflux condenser.
- **Reaction:** Heat the mixture to reflux (approximately 90-100 °C) with stirring for 3-5 hours.
- **Monitoring:** Monitor the disappearance of the starting material by TLC (hexane:ethyl acetate 3:1). The product is more polar and will have a lower R_f value.

- **Workup - Cooling & Neutralization:** After the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully neutralize the solution to pH ~7 by adding 1M HCl dropwise.
- **Workup - Extraction:** Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Workup - Washing:** Combine the organic extracts and wash with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- **Purification:** The crude product, typically an oil or low-melting solid, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure product.

Expected Results: The expected yield for this step is typically 70-85%. The final product, **2-hydroxy-N-methyl-N-phenylacetamide**, has a molecular weight of 165.19 g/mol .[3]

Summary of Quantitative Data

Step	Starting Material	Key Reagents	Temp (°C)	Time (h)	Typical Yield (%)	M.P. (°C)
1	N-Methylaniline	Chloroacetyl Chloride, K ₂ CO ₃	0 to RT	4 - 6	85 - 95	74 - 77[7]
2	2-Chloro-N-methyl-N-phenylacetamide	NaOH (aq)	Reflux	3 - 5	70 - 85	N/A (oil/low m.p.)

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